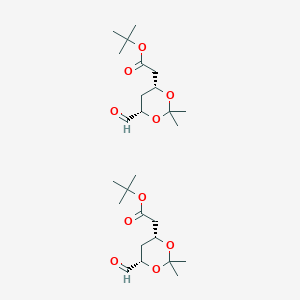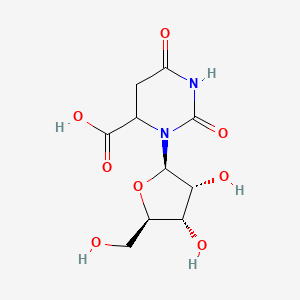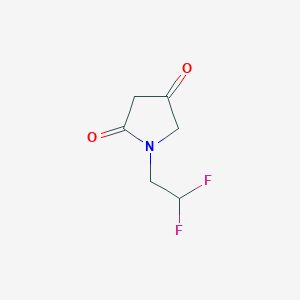
1-(2,2-Difluoroethyl)pyrrolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Difluoroethyl)pyrrolidine-2,4-dione is a chemical compound with the molecular formula C6H7F2NO2. It features a pyrrolidine ring substituted with a difluoroethyl group and two keto groups at positions 2 and 4.
Vorbereitungsmethoden
The synthesis of 1-(2,2-Difluoroethyl)pyrrolidine-2,4-dione typically involves the reaction of pyrrolidine derivatives with difluoroethylating agents under controlled conditions. One common method includes the use of difluoroethyl bromide in the presence of a base to facilitate the substitution reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
1-(2,2-Difluoroethyl)pyrrolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohol derivatives.
Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(2,2-Difluoroethyl)pyrrolidine-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(2,2-Difluoroethyl)pyrrolidine-2,4-dione involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(2,2-Difluoroethyl)pyrrolidine-2,4-dione can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2,5-dione: Similar in structure but with different substitution patterns, leading to varied biological activities.
Pyrrolidine-2,3-dione: Another related compound with distinct chemical properties and applications.
Prolinol: A hydroxylated derivative of pyrrolidine with unique stereochemistry and biological activity.
The uniqueness of this compound lies in its difluoroethyl group, which imparts specific chemical and biological properties not found in other similar compounds .
Eigenschaften
Molekularformel |
C6H7F2NO2 |
|---|---|
Molekulargewicht |
163.12 g/mol |
IUPAC-Name |
1-(2,2-difluoroethyl)pyrrolidine-2,4-dione |
InChI |
InChI=1S/C6H7F2NO2/c7-5(8)3-9-2-4(10)1-6(9)11/h5H,1-3H2 |
InChI-Schlüssel |
UGAFJTIYLHBBKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)CN(C1=O)CC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


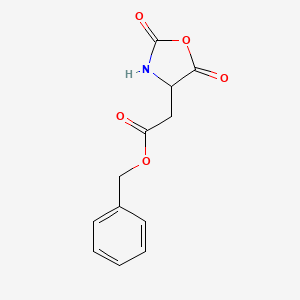
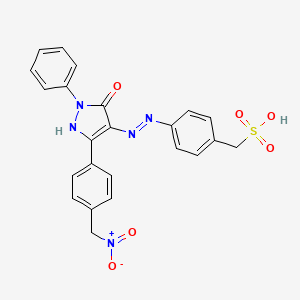
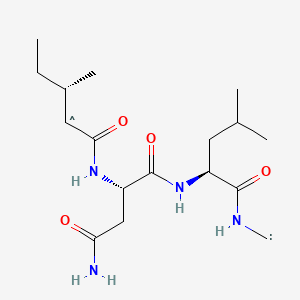
![[3-(3-Fluorophenyl)pyrazolidin-4-yl]methanamine](/img/structure/B12354557.png)

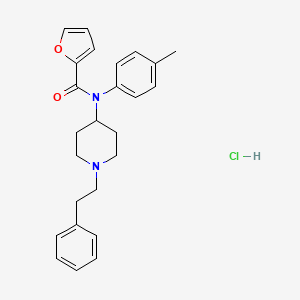

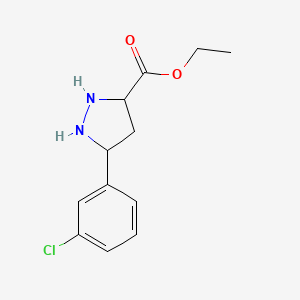
![1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-4-one](/img/structure/B12354582.png)

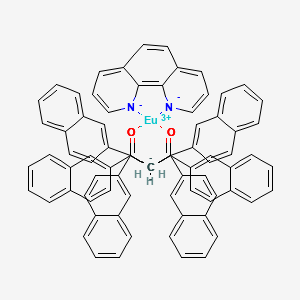
![2-Methylthieno[3,2-c][1,5]benzodiazepin-4-one](/img/structure/B12354598.png)
